molecular formula C20H23N3O2S2 B2659308 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252876-22-4

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2659308
CAS No.: 1252876-22-4
M. Wt: 401.54
InChI Key: MSYMBLJBWUNAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic small molecule based on a thieno[3,2-d]pyrimidine core scaffold, a privileged structure in medicinal chemistry. This acetamide derivative is of significant interest in early-stage drug discovery research, particularly for screening and target identification. Its molecular architecture, featuring the thienopyrimidine pharmacophore, is commonly associated with modulating various kinase and enzyme activities. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex bioactive molecules, or as a reference standard in biological assays. The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, structural confirmation (e.g., by NMR and LC-MS), and other lot-specific information.

Properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-5-7-23-19(25)18-15(6-8-26-18)21-20(23)27-11-16(24)22-17-13(3)9-12(2)10-14(17)4/h6,8-10H,5,7,11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYMBLJBWUNAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine core, followed by the introduction of the propyl and oxo groups. The final steps involve the formation of the sulfanylacetamide moiety and its attachment to the thienopyrimidine core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds show significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfanyl group present in the structure enhances these antimicrobial effects, suggesting potential for development into new antimicrobial agents.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It is believed to inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites, thus blocking substrate access and preventing catalysis. This mechanism is critical for understanding its potential as an anticancer therapeutic.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thienopyrimidine derivatives:

  • Hydrophobic Substituents : The presence of hydrophobic groups enhances membrane permeability, facilitating better absorption and bioavailability.
  • Functional Group Positioning : The strategic placement of functional groups can significantly influence binding affinity to target proteins, affecting overall potency.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:

Study on Antimicrobial Activity

A study demonstrated that modifications in the thienopyrimidine core led to enhanced antibacterial activity against resistant strains of bacteria. These findings support further exploration into developing new antibiotics based on this scaffold.

Anticancer Evaluation

In vitro studies have shown that compounds similar to 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can induce apoptosis in cancer cell lines. Further research is needed to explore their efficacy in vivo.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The sulfanylacetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in the Thienopyrimidine Core

a. Substituents at Position 3

  • Target Compound : 3-propyl group.
  • Analog 1 (): 3-methyl-4-oxo-7-phenyl substitution. This modification increases aromaticity and molecular weight (463.61 g/mol vs.
  • Analog 2 () : 3-(4-methylphenyl) group. The bulkier aryl substituent may reduce conformational flexibility compared to the target’s propyl chain .

b. Sulfanyl-Acetamide Linkage

  • The target compound’s acetamide is linked to a 2,4,6-trimethylphenyl group, whereas analogs in (e.g., 8t–8w) feature heterocyclic or nitro-substituted aryl groups. For example, 8v (N-(2-methyl-6-nitrophenyl)-...) introduces electron-withdrawing nitro groups, which could enhance polarity but reduce metabolic stability .
Physicochemical Properties
Compound (Source) Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notes
Target Compound ~421.56* 3-propyl, 2,4,6-trimethylphenyl Not reported Higher lipophilicity vs. TMPA
N-(4-butylphenyl)-... () 463.61 3-methyl, 7-phenyl, 4-butylphenyl Not reported Increased aromatic stacking potential
2-[(4-methyl-6-oxo-...) () 379.66 4-methylpyrimidine, 2,4,6-trichlorophenyl >258 (dec.) High thermal stability due to chloro substituents
8t () 428.50 5-chloro-2-methylphenyl, indole Not reported Moderate BChE inhibition (IC₅₀: 18 µM)

*Calculated based on molecular formula C₂₁H₂₅N₃O₂S₂.

Biological Activity

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a compound belonging to the thienopyrimidine class known for its diverse biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol
  • IUPAC Name : this compound

This structure includes a thienopyrimidine core that is essential for its biological activity.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • MIF Inhibition : The compound has been evaluated for its ability to inhibit macrophage migration inhibitory factor (MIF), which plays a role in cancer progression. In vitro assays demonstrated an IC50 value of approximately 15 µM against MIF tautomerase activity .
    CompoundIC50 (µM)
    4-CPPC27
    3a15
    3b7.2

Anti-inflammatory Effects

The thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The compound's structural features enhance its binding affinity to inflammatory mediators, leading to reduced cytokine production in cell models.

Enzyme Inhibition Studies

In addition to MIF inhibition, the compound has shown potential in inhibiting other enzymes involved in disease processes:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes contributes to its anti-inflammatory effects.
  • Nitric Oxide Synthase (NOS) : The compound may reduce nitric oxide production in inflammatory conditions.

Study on Anticancer Activity

A study published in PubMed Central explored various thienopyrimidine derivatives for their anticancer effects. The results indicated that modifications at specific positions on the thienopyrimidine core significantly influenced their potency against cancer cell lines .

Structure–Activity Relationship (SAR)

Research has established a structure–activity relationship for thienopyrimidine derivatives. Modifications such as substituting different alkyl groups or introducing halogens have been shown to enhance biological activity. For example:

  • Adding trifluoromethyl groups improved binding affinity and metabolic stability .

Q & A

Basic: What synthetic routes are reported for synthesizing this compound, and how are key intermediates characterized?

Answer:
The compound can be synthesized via nucleophilic substitution at the sulfanyl group of the thienopyrimidinone core. A typical protocol involves reacting 3-propyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-sulfanylate with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . Key intermediates, such as the thienopyrimidinone precursor, are characterized using ¹H NMR (e.g., δ 12.50 ppm for NH protons) and mass spectrometry (e.g., [M+H]⁺ peaks) to confirm purity and structural integrity .

Basic: What crystallographic data are available to resolve the 3D structure of this compound?

Answer:
Crystallographic studies of analogous thienopyrimidinone-acetamide derivatives reveal monoclinic systems (e.g., space group P21/c) with lattice parameters such as a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° . Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal packing, while torsional angles (e.g., 2.8°–4.1° for the sulfanyl-acetamide linkage) confirm conformational rigidity . X-ray refinement protocols (e.g., SHELXL2016) are critical for resolving ambiguities in electron density maps .

Advanced: How can synthetic routes be optimized to improve yield and scalability for research applications?

Answer:
Optimization strategies include:

  • Solvent selection : Replacing DMF with acetonitrile reduces side reactions (e.g., hydrolysis) .
  • Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .
  • Automation : Continuous flow reactors minimize batch variability and improve scalability .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Answer:
Discrepancies often arise from dynamic vs. static structural features. For example:

  • NMR vs. X-ray : Solution-state NMR may show rotational flexibility in the sulfanyl-acetamide bond (e.g., δ 4.12 ppm for SCH₂), while X-ray crystallography captures a fixed conformation .
  • Mitigation : Use variable-temperature NMR to probe conformational dynamics and DFT calculations (e.g., Gaussian09) to model energetically favorable geometries .

Advanced: What methodologies are recommended for evaluating its biological activity in medicinal chemistry research?

Answer:

  • Target identification : Screen against kinase or protease targets using fluorescence polarization assays (e.g., ATP-binding pocket competition) .
  • ADME profiling : Employ HPLC-MS for metabolic stability studies (human liver microsomes) and Caco-2 cell monolayers for permeability assays .
  • Structure-activity relationship (SAR) : Modify the propyl group on the thienopyrimidinone core or the trimethylphenyl substituent to assess potency trends .

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

Answer:

  • Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase). The thienopyrimidinone core often occupies the hydrophobic pocket, while the trimethylphenyl group enhances π-π stacking .
  • MD simulations : GROMACS-based simulations (100 ns) evaluate stability of ligand-protein complexes under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.